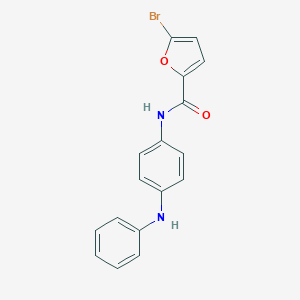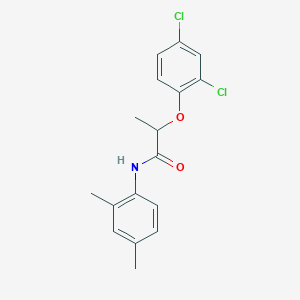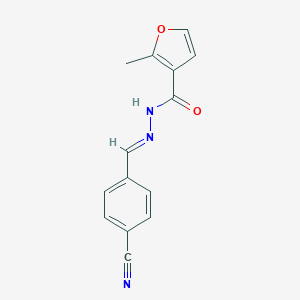![molecular formula C20H23BrN2O4S B322827 N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B322827.png)
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. The compound features a benzamide core substituted with a bromo and methoxy group, along with an azepan-1-ylsulfonylphenyl moiety. This unique structure imparts specific chemical and physical properties that make it of interest for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the sulfonylation of 4-aminophenyl azepane with a sulfonyl chloride derivative, followed by coupling with 3-bromo-4-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzamide derivatives.
Reduction: Formation of 3-methoxybenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine
- N-[4-(azepan-1-ylsulfonyl)phenyl]-thiophene-2-sulfonamide
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the bromo and methoxy groups, along with the azepan-1-ylsulfonylphenyl moiety, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C20H23BrN2O4S |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C20H23BrN2O4S/c1-27-19-11-6-15(14-18(19)21)20(24)22-16-7-9-17(10-8-16)28(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
InChI Key |
LRORHDVOLIUYEI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322748.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322749.png)
![methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B322751.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B322752.png)
![N-[(2-methoxyphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B322753.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322757.png)
![2-{[(3-Chloro-4-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B322758.png)

![(4Z)-2-ethoxy-4-[[2-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B322761.png)

![N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide](/img/structure/B322765.png)
![N-(2-chlorophenyl)-4-[2-(3,7-dimethylocta-2,6-dienylidene)hydrazino]-4-oxobutanamide](/img/structure/B322768.png)
![N-(2-chlorophenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322769.png)
